

Technical Support Center: TG100-115 In Vivo Efficacy

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Compound of Interest			
Compound Name:	TG100-115		
Cat. No.:	B1684651	Get Quote	

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of **TG100-115**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **TG100-115**?

A1: **TG100-115** is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Ky) and delta (PI3K δ) with IC50 values of 83 nM and 235 nM, respectively.[1][2][3][4] It shows significantly less activity against PI3K α and PI3K β isoforms.[1][2][3][4] More recently, **TG100-115** has also been identified as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[5][6][7][8]

Q2: What are the reported in vivo applications of **TG100-115**?

A2: **TG100-115** has been investigated in various preclinical models for conditions including:

- Myocardial ischemia/reperfusion injury[1][7][9]
- Asthma and Chronic Obstructive Pulmonary Disease (COPD)[9][10]
- Inflammation and edema[1][2][7][9]
- Glioblastoma[5]



Breast cancer metastasis[6][7]

Q3: What is the solubility of **TG100-115**?

A3: **TG100-115** is soluble in DMSO but insoluble in water and ethanol.[1][4] For in vivo use, specific formulations are required.

Q4: How should I prepare **TG100-115** for in vivo administration?

A4: Due to its poor water solubility, a common formulation involves dissolving **TG100-115** in a vehicle such as a mixture of DMSO, PEG300, and water.[1] One suggested protocol for a 1 mL working solution involves adding 50 μ L of an 8 mg/mL DMSO stock solution to 300 μ L of PEG300, mixing until clear, and then adding 650 μ L of ddH2O.[1] This solution should be used immediately.[1] For oral administration, a homogeneous suspension in CMC-NA has also been mentioned.[1]

Q5: What are typical dosage ranges for **TG100-115** in animal models?

A5: Effective doses in rodent and porcine models have been reported to range from 0.5 mg/kg to 10 mg/kg.[1][2][3] In some studies, a dose as low as 0.5 mg/kg has shown significant efficacy in reducing infarct size in myocardial infarction models.[2][3]

Q6: What routes of administration have been used for **TG100-115** in vivo?

A6: Both intravenous (i.v.) injection and aerosolized inhalation have been successfully used.[1] [10] The choice of administration route depends on the disease model. For example, aerosolized delivery has been shown to be effective in lung-specific inflammatory models like asthma, achieving high local concentrations with minimal systemic exposure.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Poor or inconsistent efficacy	Suboptimal formulation: TG100-115 may be precipitating out of solution.	Prepare the formulation fresh before each use.[1] Ensure the DMSO stock is fully dissolved before adding other components. Consider alternative formulation strategies if precipitation is observed.
Inadequate dosage: The dose may be too low for the specific animal model or disease state.	Conduct a dose-response study to determine the optimal dose, starting from reported effective ranges (0.5-10 mg/kg).[2][3]	
Ineffective route of administration: The drug may not be reaching the target tissue at a sufficient concentration.	For localized diseases like asthma, consider local delivery routes such as aerosolization. [10] For systemic effects, intravenous administration is a common choice.[1]	
Toxicity or adverse events	High dosage: The administered dose may be too high.	Reduce the dosage and perform a dose-escalation study to find the maximum tolerated dose (MTD).
Vehicle toxicity: The vehicle used for formulation may be causing adverse effects.	Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.	
Difficulty dissolving the compound	Poor solubility: TG100-115 is known to be insoluble in aqueous solutions.[1]	Use a co-solvent system such as DMSO and PEG300.[1] Gentle warming (to 37°C) and sonication can aid in dissolution.[11]



Inconsistent results between experiments	Variability in formulation preparation: Inconsistent preparation can lead to different effective concentrations.	Standardize the formulation protocol, ensuring precise measurements and mixing procedures. Prepare a fresh batch for each experiment.[1]
Animal-to-animal variability: Biological differences can lead to varied responses.	Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.	

Quantitative Data Summary

Table 1: IC50 Values of TG100-115 for PI3K Isoforms

Kinase	IC50 (nM)
РІЗКу	83[1][2][3]
ΡΙ3Κδ	235[1][2][3]
ΡΙ3Κα	>1,000 (1,300)[1][12]
РІЗКβ	>1,000 (1,200)[1][12]
TRPM7	1,070[7]

Table 2: In Vivo Dosing and Efficacy of TG100-115 in a Myocardial Infarction Model



Animal Model	Dose	Administration Route	Key Finding
Porcine	0.5 mg/kg	Intravenous	35% reduction in infarct size as a percentage of the area at risk.[7]
Rodent	0.5 mg/kg	Intravenous	Maximal efficacy in reducing infarct size by ≥40%.[11]

Experimental Protocols

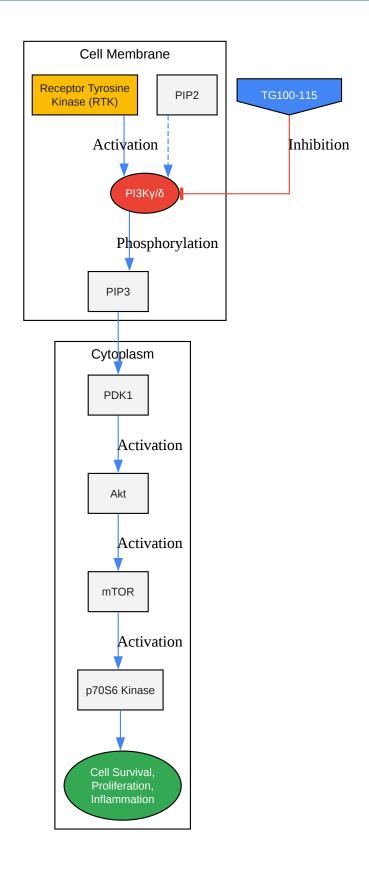
PI3K Kinase Assay Protocol

This protocol is adapted from published methodologies.[1][11]

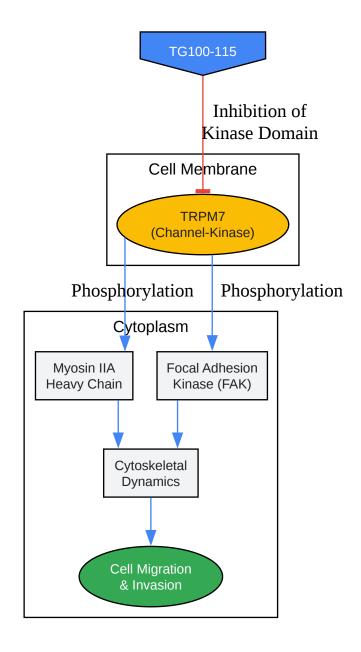
- Prepare a reaction buffer containing 20 mM Tris, 4 mM MgCl2, and 10 mM NaCl at pH 7.4.
- In a 96-well plate, aliquot 40 μL of the reaction buffer containing 50 μM D-myophosphatidylinositol 4,5-bisphosphate substrate and the desired PI3K isoform (250-500 ng/well).
- Add 2.5 μL of TG100-115 from a DMSO stock to achieve final concentrations ranging from 1 nM to 100 μM.
- Initiate the kinase reaction by adding 10 μ L of ATP to a final concentration of 3 μ M.
- Incubate for 90 minutes to allow for linear kinetics.
- Add 50 μ L of a suitable reagent (e.g., Kinase-Glo®) to quantify the remaining ATP.
- Measure the luminescence to determine the kinase activity.

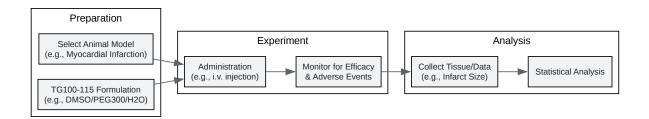
Visualizations











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